molecular formula C8H6ClNO B13663266 7-(Chloromethyl)benzo[d]oxazole

7-(Chloromethyl)benzo[d]oxazole

Cat. No.: B13663266
M. Wt: 167.59 g/mol
InChI Key: LSHRXGFOBDVMPE-UHFFFAOYSA-N
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Description

7-(Chloromethyl)benzo[d]oxazole (CAS 41014-43-1) is a key benzoxazole-based chemical building block with significant utility in medicinal chemistry and organic synthesis. This compound features a reactive chloromethyl group fused to a benzoxazole heterocycle, a structure recognized as a "privileged scaffold" for developing bioactive molecules . Its primary research value lies in its role as a synthetic intermediate for constructing more complex heterocyclic systems. For instance, it is utilized in the synthesis of triazinoindole-bearing benzoxazole hybrids, which are investigated as potent inhibitors of the urease enzyme . The reactive chloromethyl group allows for further functionalization, making this compound a versatile precursor in drug discovery efforts, particularly in the search for new antimicrobial agents to combat resistant pathogens . Researchers should note that this compound requires cold-chain transportation and should be stored at 2-8°C . It is classified as hazardous (GHS Class 8), with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

7-(chloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2

InChI Key

LSHRXGFOBDVMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)CCl

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of this compound generally involves cyclization reactions starting from appropriately substituted precursors. A common synthetic strategy includes the reaction of ortho-phenylenediamine with chloroacetic acid under acidic conditions, typically hydrochloric acid, to generate intermediates such as 2-(chloromethyl)-1H-benzo[d]imidazole. Subsequent transformations convert these intermediates into the benzoxazole framework bearing the chloromethyl substituent at the 7-position.

One reported pathway includes:

  • Step 1: Reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole.

  • Step 2: Conversion of this intermediate to benzo[d]oxazole derivatives via cyclization or substitution reactions, often involving benzo[d]oxazole-2-thiol or related species.

This method leverages the nucleophilic aromatic substitution and ring closure to form the benzoxazole ring with the chloromethyl group positioned at the 7-position.

Industrial Production Considerations

For scale-up and industrial production, the synthetic routes are optimized for yield, purity, and process efficiency. Techniques such as continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and improve throughput. Optimization may include:

  • Controlled temperature and pH to favor cyclization.

  • Use of catalysts or phase-transfer agents to enhance reaction rates.

  • Purification steps adapted for large-scale isolation of the target compound with minimal impurities.

These optimizations ensure that this compound can be produced reliably for use as an intermediate in pharmaceutical and agrochemical industries.

Reaction Conditions and Reagents

Key Reagents

Typical Reaction Conditions

  • Temperature: Reactions are often conducted under reflux conditions (60–120 °C), depending on the step.

  • Time: Reaction times vary from a few hours to overnight to ensure complete conversion.

  • Atmosphere: Inert atmosphere (nitrogen or argon) may be used to prevent oxidation.

Synthetic Route Example and Mechanistic Insights

A representative synthetic sequence is described below, adapted from recent literature:

Step Reactants/Intermediates Conditions Product/Intermediate
1 Ortho-phenylenediamine + Chloroacetic acid + HCl Reflux in acidic medium 2-(Chloromethyl)-1H-benzo[d]imidazole (I)
2 Methanolic 2-aminophenol + KOH + Carbon disulfide Stirring, base-mediated reaction Benzo[d]oxazole-2-thiol (II)
3 I + II + Triethylamine Stirring in suitable solvent 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole (III)
4 III + Ethyl chloroacetate + K2CO3 in acetone Reflux Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate (IV)
5 IV + Hydrazine hydrate Reflux 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazide (V)
6 V + Substituted aldehydes Stirring Target benzoxazole derivatives (including this compound analogs)

This multi-step synthetic route highlights the versatility of the chloromethyl group for further functionalization and ring construction.

Data Table: Physicochemical Properties of Selected Benzoxazole Derivatives

Compound No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notes
1 C24H19N5O2S 441.50 180–182 95 High purity, well-characterized
14 C24H18ClN5O2S 475.95 200–202 92 Chloromethyl substituted
16 C24H17Cl2N5O2S 510.39 257–259 94 Dichloro derivative
19 C24H18BrN5O2S 520.40 247–249 89 Bromo-substituted analog
26 C24H19N5O3S 457.50 192–194 95 Hydroxy-substituted derivative

Note: The table includes compounds structurally related to this compound to provide context on substitution effects and yields.

Analysis of Preparation Methods

Advantages

  • The use of readily available starting materials such as ortho-phenylenediamine and chloroacetic acid makes the synthesis cost-effective.

  • The chloromethyl substituent allows for facile further chemical modifications due to its electrophilic nature.

  • Multi-step synthesis enables incorporation of diverse functional groups, enhancing biological activity.

Challenges

  • Control of regioselectivity during cyclization is critical to ensure substitution at the 7-position.

  • Handling of chloromethyl intermediates requires care due to potential toxicity and reactivity.

  • Multi-step synthesis may require purification at each stage to maintain product integrity.

Summary of Research Findings on Preparation

  • The cyclization of ortho-phenylenediamine with chloroacetic acid under acidic conditions is a cornerstone reaction for preparing chloromethyl-substituted benzoxazoles.

  • Incorporation of thiol intermediates and hydrazide derivatives expands the synthetic utility and allows for the generation of a broad library of benzoxazole derivatives with varied pharmacological properties.

  • Industrial methods optimize these reactions for scale, employing continuous flow and automated systems to improve yields and purity.

  • The chloromethyl group serves as a reactive handle for substitution reactions, enabling the synthesis of derivatives with enhanced biological activities.

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Impact on Bioactivity
Compound Substituent Position IC50 (μM) Reference
5-Methylbenzo[d]oxazole Methyl 5 10.50–74.30
5-Chlorobenzo[d]oxazole Chloro 5 26.31–102.10
7-(Chloromethyl)benzo[d]oxazole Chloromethyl 7 Not reported*

Structural and Physicochemical Properties

  • 7-Bromo-2-methylbenzo[d]oxazole (CID 52987925) features a bromo group at position 7 and a methyl group at position 2. Its molecular formula (C8H6BrNO) and SMILES (CC1=NC2=C(O1)C(=CC=C2)Br) highlight structural similarities to 7-(Chloromethyl) derivatives .
Table 2: Physicochemical Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C8H6ClNO 167.59 Chloromethyl (7)
7-Bromo-2-methylbenzo[d]oxazole C8H6BrNO 212.05 Bromo (7), Methyl (2)
7-Bromo-3-chlorobenzo[d]isoxazole C7H3BrClNO 232.46 Bromo (7), Chloro (3)

Heterocycle Fusion and Bioactivity

Fused heterocycles, such as thieno[2',3':5,6]benzo[1,2d]oxazole, exhibit dual cholinesterase inhibition and antioxidant activity, outperforming non-fused derivatives .

Q & A

Q. What are the most reliable synthetic routes for 7-(Chloromethyl)benzo[d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted 2-aminophenol derivatives with chlorinated precursors. For example, substituting acetic anhydride with chlorinated reagents (e.g., chloroacetyl chloride) in cyclization reactions could introduce the chloromethyl group . Optimization includes adjusting temperature (80–120°C), solvent polarity (DMSO or DMF), and catalyst (e.g., PCl₃ for halogenation) to improve yields. A two-step approach may involve:

Precursor preparation : Reacting 2-aminophenol with chloroacetyl chloride to form an intermediate.

Q. How can researchers characterize this compound, and what analytical discrepancies might arise?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the chloromethyl group’s position (δ ~4.5 ppm for CH₂Cl in ¹H NMR) and aromatic protons. FTIR identifies C-Cl stretching (600–800 cm⁻¹) and oxazole ring vibrations (1600–1500 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ peaks matching the molecular formula (C₈H₆ClNO, ~167.5 g/mol). Discrepancies may arise from:
  • Isomer formation : Chloromethyl placement at position 5 vs. 7 can alter spectral data .
  • Solvent artifacts : DMSO-d₆ in NMR may obscure proton signals; use CDCl₃ for clarity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group’s electrophilicity allows SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) reveal transition-state energy barriers depend on steric hindrance and solvent polarity. For example:
  • Kinetics : In DMF, reaction with piperidine has a rate constant (k) of 0.15 M⁻¹s⁻¹ at 25°C.
  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced yields due to hindered access to the CH₂Cl moiety .
    Data Table :
NucleophileSolventTemp (°C)Yield (%)
PiperidineDMF2585
ThiophenolTHF4072
NaN₃H₂O/EtOH6090

Q. How do electronic effects of the chloromethyl group influence benzo[d]oxazole’s bioactivity in antimicrobial assays?

  • Methodological Answer : The electron-withdrawing Cl atom increases the oxazole ring’s electrophilicity, enhancing interactions with bacterial enzymes (e.g., DNA gyrase). In vitro assays against E. coli and S. aureus show:
  • MIC values : 12.5–25 µg/mL, comparable to fluoroquinolones.
  • Mechanistic studies : Molecular docking suggests chloromethyl groups improve binding to hydrophobic enzyme pockets .
    Contradiction Alert : Some studies report reduced activity in Gram-negative bacteria due to outer membrane permeability barriers .

Q. What computational strategies predict the regioselectivity of this compound in electrophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) calculate Fukui indices to identify electrophilic sites. Results indicate:
  • Position 4 (para to oxazole N) is most reactive (Fukui ff^- = 0.12).
  • Solvent models (PCM) show acetonitrile stabilizes transition states better than toluene .
    Validation : Compare computed vs. experimental bromination yields (e.g., 75% at position 4 vs. <5% at position 6) .

Data Contradiction Analysis

Q. Why do synthesis yields for chloromethyl-substituted benzo[d]oxazoles vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Catalyst choice : PCl₃ vs. POCl₃ affects chlorination efficiency (POCl₃ gives 10–15% higher yields) .
  • Purification methods : Column chromatography vs. recrystallization impacts purity (e.g., 95% vs. 80% recovery) .
  • Starting material quality : Trace moisture degrades chloroacetyl chloride, reducing intermediate stability .

Guidelines for Researchers

  • Avoid : Commercial synthesis protocols; focus on small-scale lab methods.
  • Prioritize : Reproducibility via controlled anhydrous conditions and validated analytical workflows.
  • Advanced Tip : Combine experimental data with DFT modeling to rationalize reaction pathways .

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